5-Bromo-2-nitrobenzenesulfonamide
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Overview
Description
5-Bromo-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5BrN2O4S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitrobenzenesulfonamide typically involves the nitration of 5-bromobenzenesulfonamide. The process can be summarized as follows:
Nitration Reaction: 5-Bromobenzenesulfonamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 2-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or continuous chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, although this is less frequently employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 5-bromo-2-aminobenzenesulfonamide.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-nitrobenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitrobenzenesulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonamide: Lacks the bromine substitution but shares similar reactivity and applications.
5-Bromo-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
5-Bromo-2-aminobenzenesulfonamide: The amino derivative obtained by reducing the nitro group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H5BrN2O4S |
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Molecular Weight |
281.09 g/mol |
IUPAC Name |
5-bromo-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) |
InChI Key |
IVPWIJSCRFTASK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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